3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Strategically designed for sequential palladium-catalyzed cross-coupling: the 5-bromo handle engages first in Suzuki-Miyaura reactions, while the 2-chloro remains inert for a subsequent step. This orthogonal reactivity is critical for building asymmetrically functionalized CDK7 inhibitors. Generic analogs lacking this precise halogen pattern fail to deliver the chemoselectivity required for efficient SAR exploration. Secure this high-purity building block to accelerate your kinase inhibitor program.

Molecular Formula C12H7BrClN3
Molecular Weight 308.56 g/mol
CAS No. 1356962-87-2
Cat. No. B3235901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole
CAS1356962-87-2
Molecular FormulaC12H7BrClN3
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Br)Cl
InChIInChI=1S/C12H7BrClN3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
InChIKeyBGPOKROODJQYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole (CAS 1356962-87-2): Product Overview and Baseline Properties for Scientific Procurement


3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole (CAS 1356962-87-2) is a heterocyclic small molecule with the molecular formula C₁₂H₇BrClN₃ and a molecular weight of 308.56 g/mol . It is characterized by a 1H-indole core linked at the 3-position to a 5-bromo-2-chloropyrimidine moiety . The compound is a solid at room temperature with a predicted density of 1.697±0.06 g/cm³ and a predicted boiling point of 533.8±40.0 °C . Its structure contains two orthogonal halogen handles—a bromine atom at the pyrimidine 5-position and a chlorine atom at the pyrimidine 2-position—which are strategically positioned to enable sequential palladium-catalyzed cross-coupling reactions in the synthesis of more complex kinase inhibitor scaffolds .

Why Generic Substitution of 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole (1356962-87-2) Fails in Advanced Synthesis


In medicinal chemistry and advanced organic synthesis, generic substitution of 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole with other in-class indole-pyrimidine building blocks is not straightforward due to the precise electronic and steric requirements of the target binding pockets in kinase inhibitor development . The specific pattern of halogen substitution—5-bromo and 2-chloro—is not arbitrary; it is intentionally designed to provide two distinct reactivity handles for sequential functionalization. The bromine atom is more reactive toward oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine atom remains relatively inert under milder conditions, allowing for chemoselective derivatization . Replacing this compound with an analog lacking this precise halogen arrangement, such as a 5-chloro-2-chloro derivative or a mono-halogenated pyrimidine, would compromise the synthetic route's efficiency and the final compound's structural integrity, potentially leading to failed reactions or impure products that are unsuitable for downstream biological evaluation.

Quantitative Evidence Guide: Differentiating 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole (1356962-87-2) from Closest Analogs


Orthogonal Reactivity of Bromo and Chloro Handles Enables Sequential Cross-Coupling

The target compound 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole contains two distinct halogen atoms on the pyrimidine ring: a bromine at the 5-position and a chlorine at the 2-position. This arrangement is a well-established design principle in medicinal chemistry for enabling sequential, chemoselective palladium-catalyzed cross-coupling reactions, as the C-Br bond undergoes oxidative addition more readily than the C-Cl bond under typical Suzuki-Miyaura conditions . In contrast, analogs such as 3-(5-chloro-2-chloropyrimidin-4-yl)-1H-indole (the 5,2-dichloro derivative) lack this reactivity differential, making selective functionalization significantly more challenging and often requiring harsher conditions or alternative synthetic strategies .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Predicted Physicochemical Properties of 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole (1356962-87-2)

The target compound exhibits a predicted density of 1.697±0.06 g/cm³ and a predicted boiling point of 533.8±40.0 °C . Its LogP is predicted to be 4.04, indicating a hydrophobic character that is typical for many kinase inhibitor intermediates . While these values are predicted and not experimentally determined for this specific lot, they serve as a useful baseline for solubility and formulation considerations in early-stage research.

Physicochemical Characterization Lead Optimization Drug Design

Role as a Key Intermediate in the Synthesis of CDK7 Inhibitors

3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole is explicitly cited as a key intermediate in the preparation of cyclin-dependent kinase 7 (CDK7) inhibitors . The 5-bromo-2-chloropyrimidine moiety is a privileged scaffold in the development of CDK7 inhibitors, which are under investigation for treating transcriptionally addicted cancers [1]. While specific biological data for this exact intermediate are not available in the public domain, its structural features are directly aligned with the pharmacophore models of potent CDK7 inhibitors that have demonstrated sub-nanomolar binding affinities [1].

Kinase Inhibition Cancer Therapeutics Synthetic Intermediate

Optimal Research and Industrial Application Scenarios for 3-(5-Bromo-2-chloropyrimidin-4-yl)-1H-indole (1356962-87-2)


Synthesis of Asymmetrically Functionalized Kinase Inhibitors

The primary application scenario for 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole is as a versatile building block in the synthesis of asymmetrically functionalized kinase inhibitors, particularly those targeting CDK7 . The orthogonality of the bromo and chloro handles enables sequential palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to first derivatize the more reactive C-Br bond (e.g., via Suzuki-Miyaura coupling with an aryl boronic acid) while leaving the C-Cl bond intact for a subsequent functionalization step . This controlled, stepwise approach is essential for constructing complex molecules with precise substitution patterns required for optimal kinase binding and selectivity.

Medicinal Chemistry Campaigns Targeting CDK7-Dependent Cancers

This compound is a strategic intermediate in medicinal chemistry programs focused on developing inhibitors of cyclin-dependent kinase 7 (CDK7) . CDK7 is a validated target in oncology, as it regulates both the cell cycle and transcription, and its inhibition is particularly effective in cancers that are 'transcriptionally addicted' . The 5-bromo-2-chloropyrimidine core is a recurring motif in potent CDK7 inhibitors, and procurement of this specific building block enables the rapid exploration of structure-activity relationships (SAR) around the indole-pyrimidine scaffold . Researchers aiming to optimize potency, selectivity, and pharmacokinetic properties of CDK7 inhibitors will find this compound indispensable.

Academic Research on Pyrimidine-Indole Hybrid Molecules

For academic laboratories engaged in the synthesis and biological evaluation of novel pyrimidine-indole hybrids, 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole serves as a foundational intermediate . Its commercial availability in high purity (typically >95%) reduces the need for in-house synthesis of this specific halogenated pyrimidine starting material, thereby accelerating research timelines. This building block can be used to generate small, focused libraries of compounds for probing kinase inhibition, antimicrobial activity, or other biological targets where indole-pyrimidine frameworks have shown promise .

Process Chemistry and Scale-Up for Late-Stage Preclinical Candidates

Although not a final drug substance, this intermediate is relevant in process chemistry for scaling up the synthesis of lead compounds that have progressed to late-stage preclinical development. The robust and well-understood reactivity of the 5-bromo-2-chloropyrimidine moiety allows for the development of reliable, high-yielding synthetic routes . Sourcing this building block from reputable vendors ensures consistent quality and supply, which is critical for manufacturing larger batches of material for IND-enabling toxicology studies and initial clinical trial supplies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-bromo-2-chloropyrimidin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.